molecular formula C9H11FO B2685302 (2R)-2-(2-Fluorophenyl)propan-1-ol CAS No. 1640128-27-3

(2R)-2-(2-Fluorophenyl)propan-1-ol

Cat. No.: B2685302
CAS No.: 1640128-27-3
M. Wt: 154.184
InChI Key: UEHYDGZUYQPLGO-ZETCQYMHSA-N
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Description

(2R)-2-(2-Fluorophenyl)propan-1-ol is a chiral secondary alcohol featuring a 2-fluorophenyl group attached to the second carbon of a propan-1-ol backbone in the R configuration. This compound serves as a critical intermediate in asymmetric synthesis and pharmaceutical research due to its stereochemical rigidity and the electronic effects imparted by the fluorine atom. The fluorine substituent enhances metabolic stability and influences intermolecular interactions, making it valuable in drug design and organocatalysis .

Properties

IUPAC Name

(2R)-2-(2-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-7(6-11)8-4-2-3-5-9(8)10/h2-5,7,11H,6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHYDGZUYQPLGO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-Fluorophenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of (2R)-2-(2-Fluorophenyl)propan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and scalable production of the compound with high enantiomeric purity. The reaction conditions, such as pressure, temperature, and catalyst loading, are optimized to achieve maximum yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2R)-2-(2-Fluorophenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of (2R)-2-(2-Fluorophenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield (2R)-2-(2-Fluorophenyl)propan-1-chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: (2R)-2-(2-Fluorophenyl)propan-1-one

    Reduction: (2R)-2-(2-Fluorophenyl)propan-1-amine

    Substitution: (2R)-2-(2-Fluorophenyl)propan-1-chloride

Scientific Research Applications

(2R)-2-(2-Fluorophenyl)propan-1-ol has several applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound in the study of fluorinated organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

    Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2R)-2-(2-Fluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. The hydroxyl group allows for hydrogen bonding interactions, which can play a crucial role in its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties Reference
(2R)-2-(2-Fluorophenyl)propan-1-ol 2-Fluorophenyl, R configuration Not specified Organocatalysis, chiral intermediate
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol 2,6-Dimethoxy 196.2 Discontinued; steric bulk studies
(2R)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol 5-Fluoro, 2-methoxy 184.21 Synthetic intermediate
Threo-Hydroxy Bupropion HCl 3-Chlorophenyl, tert-butylamino 278.22 Pharmaceutical impurity
(1R,2R)-1-Amino-1-(2-fluoro-5-methylphenyl)propan-2-ol Amino, 5-methyl 183.22 Potential bioactive intermediate

Key Research Findings

  • Electronic Effects : Fluorine’s electronegativity in this compound enhances hydrogen-bond acceptor capacity, critical in enantioselective catalysis . Methoxy or chlorine substituents alter electronic profiles, impacting solubility and reactivity .
  • Stereochemical Impact : The R configuration ensures optimal spatial arrangement for chiral induction, whereas stereoisomers like (1R,2R)-Threo-Hydroxy Bupropion exhibit distinct pharmacological behaviors .
  • Applications: Fluorophenylpropanol derivatives are versatile in drug synthesis (e.g., antifungals , antidepressants ) and catalysis , but substituent choice dictates specificity and efficacy.

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